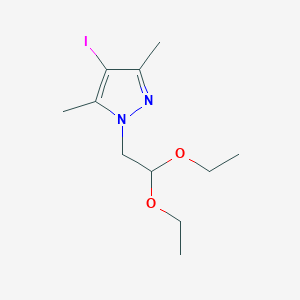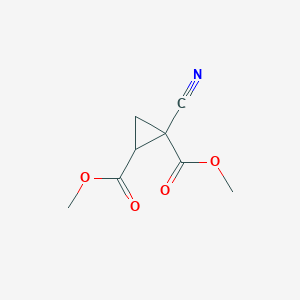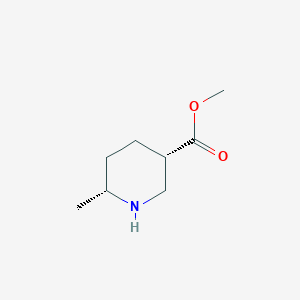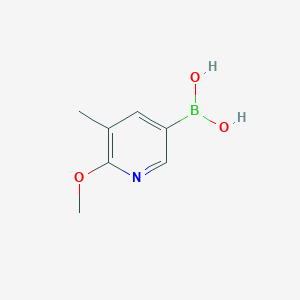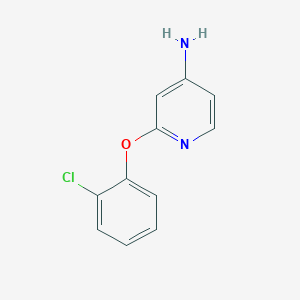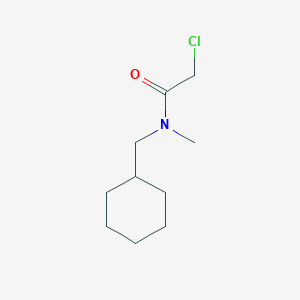![molecular formula C10H14N2O2 B1454429 [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine CAS No. 869293-72-1](/img/structure/B1454429.png)
[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine
Overview
Description
“[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 869293-72-1 . Its IUPAC name is [2-(tetrahydro-3-furanyloxy)-4-pyridinyl]methanamine . The molecular weight of this compound is 194.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O2/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9/h1,3,5,9H,2,4,6-7,11H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Chemical Inhibition and Drug Interactions
Pyridine derivatives are extensively studied for their roles as inhibitors in enzymatic activities, particularly in drug metabolism by hepatic Cytochrome P450 enzymes. These enzymes metabolize a diverse number of drugs, and understanding the inhibitory effects of pyridine derivatives can help predict drug-drug interactions (DDIs) and improve drug design for better safety profiles and efficacy (Khojasteh et al., 2011).
Catalysis and Organic Synthesis
In the field of organic synthesis, pyridine derivatives serve as versatile intermediates and catalysts. They are involved in reactions that form metal complexes and assist in asymmetric catalysis, thus playing a crucial role in the development of new pharmaceuticals and materials. This indicates the potential utility of “[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine” in facilitating chemical reactions and enhancing the efficiency of synthetic pathways (Li et al., 2019).
Optoelectronics and Material Science
The incorporation of pyridine and its derivatives into π-extended conjugated systems has shown significant promise in the creation of novel optoelectronic materials. These compounds exhibit unique electronic properties that make them suitable for applications in light-emitting diodes (LEDs), solar cells, and as components in advanced material sciences, suggesting a potential area of application for “this compound” in the development of new optoelectronic devices (Lipunova et al., 2018).
Medicinal Chemistry and Pharmacology
Pyridine derivatives are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This highlights the potential of “this compound” in medicinal chemistry for the design of new drugs with targeted therapeutic effects. Investigating its pharmacological profile could lead to breakthroughs in the treatment of various diseases (Abu-Taweel et al., 2015).
Safety and Hazards
properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9/h1,3,5,9H,2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQQUBYWNCZJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
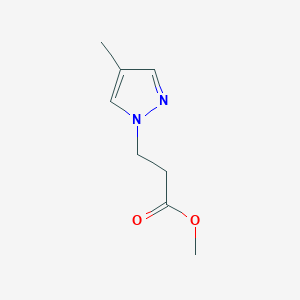
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
